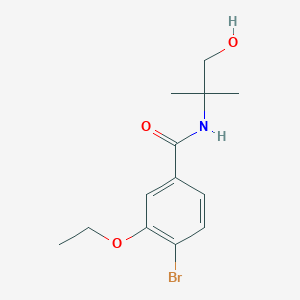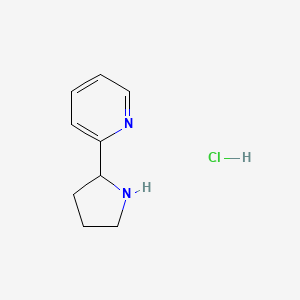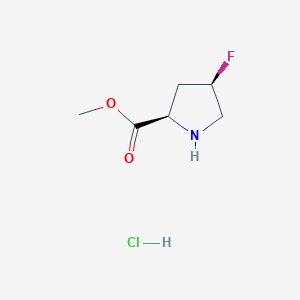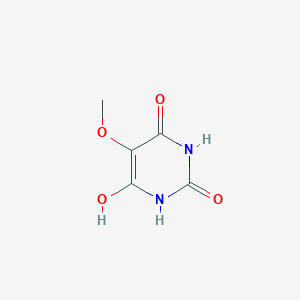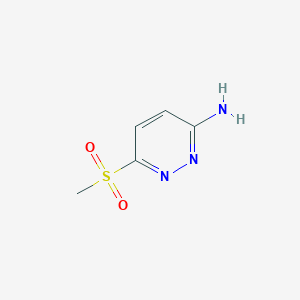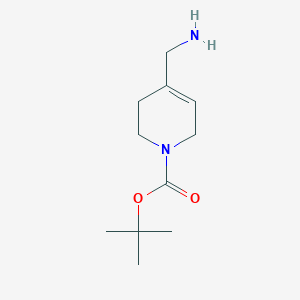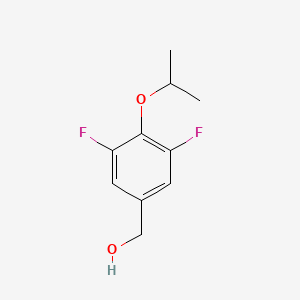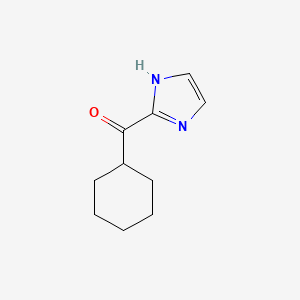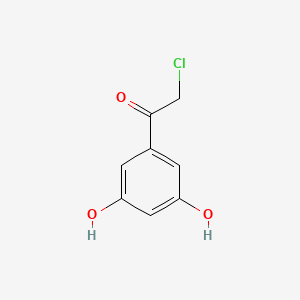
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone
Vue d'ensemble
Description
“2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is a derivative of 2-chloroacetophenone and contains a chlorine atom and a dihydroxyphenyl group . It is primarily used for research purposes and may have applications in the field of pharmaceuticals, biochemistry, and organic synthesis .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is C8H7ClO3 . The molecular weight is 186.59 . The InChI code is 1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 .Physical And Chemical Properties Analysis
The physical form of “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is solid . It should be stored at 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis of Complex Molecules
CDE serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds, demonstrating the versatility of this compound in organic synthesis. For instance, Moskvina et al. (2015) utilized a derivative of CDE in condensation reactions to produce heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, highlighting its utility in generating biologically active molecules with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).
Biological Applications
The compound has been explored for its biological relevance, particularly in antimicrobial studies. Sherekar et al. (2022) synthesized a derivative of CDE and evaluated its antimicrobial efficacy, indicating the potential of CDE derivatives as antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Biotransformation and Enantioselective Synthesis
Biotransformation studies have also been conducted to harness the chiral properties of CDE derivatives. Miao et al. (2019) described the biotransformation of a CDE analog by Acinetobacter sp. for the highly enantioselective synthesis of an antifungal agent's chiral intermediate, showcasing the potential of microbial biocatalysis in producing chiral intermediates for pharmaceuticals (Miao, Liu, He, & Wang, 2019).
Photocatalytic Applications
In materials science, derivatives of CDE have been investigated for their photocatalytic properties. Studies on the photocatalytic degradation of environmental pollutants using CDE derivatives highlight the compound's potential in environmental remediation and the development of photocatalytic materials (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Safety And Hazards
The safety information for “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDQGFVJIMRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720524 | |
| Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,5-dihydroxyphenyl)ethanone | |
CAS RN |
39878-43-8 | |
| Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



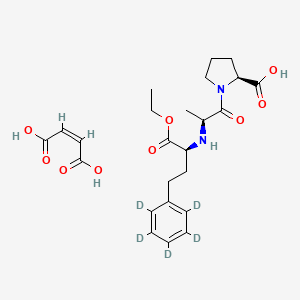
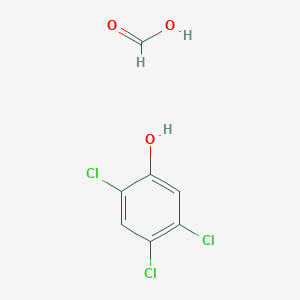
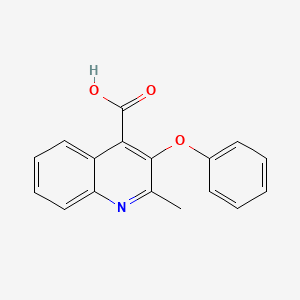

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
